molecular formula C18H20FNO3 B4578608 2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide

2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide

Cat. No.: B4578608
M. Wt: 317.4 g/mol
InChI Key: VGHKWIJRPOYFQJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a fluorophenoxy group and a methoxyphenylmethyl group attached to a butanamide backbone, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide typically involves the reaction of 4-fluorophenol with an appropriate butanoyl chloride derivative under basic conditions to form the fluorophenoxy intermediate. This intermediate is then reacted with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanoic acid.

    Reduction: Formation of 2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butylamine.

    Substitution: Formation of 2-(4-substituted-phenoxy)-N-[(2-methoxyphenyl)methyl]butanamide.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity to certain targets, while the methoxyphenylmethyl group can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-N-[(2-hydroxyphenyl)methyl]butanamide
  • 2-(4-fluorophenoxy)-N-[(2-chlorophenyl)methyl]butanamide
  • 2-(4-fluorophenoxy)-N-[(2-nitrophenyl)methyl]butanamide

Uniqueness

2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide is unique due to the presence of both fluorophenoxy and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s solubility and reactivity, while the fluorine atom can enhance binding affinity and metabolic stability compared to similar compounds.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-3-16(23-15-10-8-14(19)9-11-15)18(21)20-12-13-6-4-5-7-17(13)22-2/h4-11,16H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHKWIJRPOYFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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